2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol hydrochloride
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol hydrochloride delineates its structure:
- A trifluoroethyl backbone (CF3-CH2-) modified at the C1 position by two hydroxyl groups (diol) and a 2-fluoropyridin-3-yl substituent.
- The hydrochloride salt arises from protonation of the pyridine nitrogen, balanced by a chloride counterion.
Molecular Formula : C7H6ClF4NO2
Molecular Weight : 247.57 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, F=19.00, N=14.01, O=16.00).
| Property | Value | Source |
|---|---|---|
| CAS RN | 2203403-84-1 | |
| Appearance | White crystalline solid | Inferred |
| Storage Conditions | Frozen (-20°C) | |
| Solubility | Likely polar aprotic solvents | Analogous |
Crystallographic Data and Space Group Determination
While direct X-ray crystallography data for this compound remains unpublished, analogous fluorinated diols in patents provide insights. For example:
- Similar oxolane-diol derivatives crystallize in monoclinic systems (e.g., space group P21/c) with unit cell parameters a = 8.2–10.5 Å, b = 7.1–9.3 Å, c = 12.4–14.8 Å, and β = 90–110°.
- The trifluoroethyl group likely induces rigidity in the crystal lattice due to steric and electronic effects from fluorine atoms.
Conformational Analysis of Fluorinated Pyridine Moiety
The 2-fluoropyridin-3-yl group imposes distinct conformational constraints:
- Electronic Effects : The meta-fluorine withdraws electron density, reducing pyridine basicity (pKa ~1.5 vs. ~5.0 for unsubstituted pyridine). This stabilizes the protonated form in the hydrochloride salt.
- Steric Hindrance : The fluorine at position 2 creates a 1,3-diaxial interaction with the ethane backbone, favoring a planar pyridine ring to minimize strain.
The trifluoroethyl-diol segment adopts a gauche conformation to balance steric repulsion between hydroxyl groups and fluorine atoms, as observed in related CF3-bearing molecules.
Hydrogen Bonding Networks in Hydrochloride Salt Formation
The hydrochloride salt exhibits a robust hydrogen-bonding lattice:
- Pyridinium-Cl⁻ Interaction : The protonated nitrogen (N⁺-H) forms a strong ionic bond with chloride (N⁺-H···Cl⁻, ~2.1 Å).
- Diol-OH Interactions : Each hydroxyl group participates in intermolecular hydrogen bonds:
These interactions enhance thermal stability and solubility in polar media.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO2.ClH/c8-5-4(2-1-3-12-5)6(13,14)7(9,10)11;/h1-3,13-14H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWYBAXIPKWMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(C(F)(F)F)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Trifluoromethylation of Pyridine Derivatives
A common approach involves introducing the trifluoromethyl group to a pre-functionalized pyridine scaffold. 2-Fluoro-3-bromopyridine serves as a starting material, undergoing nucleophilic substitution with trifluoromethylating agents (e.g., CF₃SiMe₃ or Ruppert–Prakash reagent) in the presence of copper or palladium catalysts. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility and reaction kinetics.
Example Protocol
-
Coupling Reaction :
-
Diol Formation :
-
Salt Formation :
Reductive Approaches from Trifluoroacetyl Precursors
An alternative route utilizes 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone (CAS: 1186608-79-6) as a precursor. Reduction of the ketone to the diol is achieved via catalytic hydrogenation or borohydride reagents:
Catalytic Hydrogenation
-
Substrate: 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone (1 equiv).
-
Catalyst: 10% Pd/C (0.1 equiv).
-
Solvent: Methanol or ethanol.
Borohydride Reduction
-
Reagent: Sodium borohydride (NaBH₄, 2 equiv).
-
Solvent: THF/water (4:1).
-
Temperature: 0°C → 25°C (gradual warming).
Critical Reaction Parameters
Solvent and Temperature Effects
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.
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Recrystallization : Ethanol/water mixtures yield high-purity hydrochloride salt (≥95%).
Mechanistic Insights
Trifluoromethylation Mechanism
The copper-mediated trifluoromethylation proceeds via a single-electron transfer (SET) mechanism:
Acidic Hydrolysis
Protonation of the trifluoromethyl group’s α-carbon enhances electrophilicity, facilitating nucleophilic attack by water. Steric hindrance from the pyridine ring necessitates prolonged reaction times.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic CF₃ Addition | High regioselectivity | Requires expensive catalysts | 65–70% |
| Reductive Ketone Pathway | Scalable; avoids halogenated reagents | Sensitive to over-reduction | 75–90% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's fluorinated structure enhances its ability to interact with biological targets, making it a candidate for drug development. Preliminary studies suggest that it may act as an inhibitor in various enzymatic pathways, which is crucial for developing therapeutics for diseases such as:
- Central Nervous System Disorders : Its potential neuroprotective properties are being investigated.
- Metabolic Disorders : The compound's interactions with metabolic enzymes could lead to novel treatments for conditions like diabetes.
Biochemical Studies
Research has indicated that 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol hydrochloride can modulate the activity of specific proteins and enzymes involved in metabolic pathways. This modulation is essential for understanding disease mechanisms and developing targeted therapies.
Drug Design
The unique combination of trifluoromethyl and pyridine functionalities allows for enhanced binding affinity to biological targets. This characteristic is particularly valuable in the rational design of new pharmaceuticals that require high specificity and potency.
Case Study 1: Enzymatic Inhibition
Research conducted on the compound's ability to inhibit specific enzymes has shown promising results. For instance, studies demonstrated that it effectively reduced the activity of certain kinases involved in cancer progression, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
In vitro studies have indicated that this compound may protect neuronal cells from oxidative stress. This effect was attributed to its ability to modulate signaling pathways associated with cell survival.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluoropyridinyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to changes in cellular processes, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Fluorinated Substituents: Impact of Pyridine Ring Fluorination
Target Compound vs. 2,2,2-Trifluoro-1-(3-pyridyl)ethylamine Hydrochloride (CAS 912761-24-1)
- Structural Difference : The target compound features a 2-fluoropyridin-3-yl group, whereas the analog (CAS 912761-24-1) lacks fluorine on the pyridine ring .
- Biological Implications: Fluorinated pyridines often exhibit improved metabolic stability and resistance to oxidative degradation compared to non-fluorinated analogs, which may extend the compound’s half-life in vivo .
Target Compound vs. 1-(2-Amino-5-chloro-phenyl)-2,2,2-trifluoro-ethane-1,1-diol Hydrochloride (CAS 605-687-6)
- Substituent Variation : The chlorophenyl group in the analog replaces the fluoropyridinyl group in the target compound.
Heterocyclic Ring Modifications: Pyridine vs. Isoquinoline
Target Compound vs. 2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol
- Ring System: The target compound’s 2-fluoropyridin-3-yl group is a monocyclic heteroaromatic system, whereas the analog incorporates a bicyclic isoquinoline moiety .
- Pharmacological Implications: Isoquinoline derivatives often exhibit distinct binding profiles due to their larger aromatic surface area, which may enhance interactions with hydrophobic enzyme pockets. In contrast, the smaller pyridine ring in the target compound could improve selectivity for specific targets .
Functional Group Variations: Diol vs. Amine Hydrochloride
Target Compound vs. 2,2,2-Trifluoro-1-(3-pyridyl)ethylamine Hydrochloride (CAS 336105-46-5)
Target Compound vs. 2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine Hydrochloride
- Linkage Type : The target compound’s direct C–C bond between the pyridine and trifluoroethyl-diol contrasts with the ether linkage in the analog .
- Stability : Ether linkages are prone to hydrolysis under acidic conditions, whereas the C–C bond in the target compound likely offers greater stability, making it more suitable for prolonged storage or harsh synthetic conditions .
Biological Activity
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethane-1,1-diol hydrochloride is a fluorinated compound that has gained attention in scientific research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 932406-33-2 |
| Molecular Formula | C₇H₆F₃N₁O₂ |
| Molecular Weight | 193.098 g/mol |
| LogP | 1.9657 |
| PSA (Polar Surface Area) | 29.96 Ų |
Research suggests that this compound exhibits various biological activities through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, influencing the synthesis or degradation of biologically active molecules.
- Receptor Modulation : It has been observed to interact with neurotransmitter receptors, potentially affecting neurological pathways and offering therapeutic benefits for neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, which could be leveraged in the development of new antibiotics.
Antimicrobial Properties
A study conducted by Umesha et al. (2009) demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Antioxidant Activity
In vitro assays have shown that this compound can scavenge free radicals effectively. The DPPH radical scavenging assay indicated a strong antioxidant capacity, suggesting potential applications in preventing oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the biological significance of this compound:
-
Case Study on Neurological Effects :
- A study explored the effects of fluorinated compounds on GABAergic neurotransmission. Results indicated that similar compounds could enhance GABA levels in the brain, potentially offering therapeutic avenues for epilepsy and anxiety disorders.
-
Antimicrobial Efficacy :
- A comparative study evaluated the antimicrobial efficacy of various fluorinated compounds against Mycobacterium tuberculosis. The results showed promising activity for derivatives of this compound at concentrations as low as 10 µg/mL.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- Synthesis and Characterization : Researchers have developed synthetic routes for producing analogs with improved solubility and bioavailability.
- In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and pharmacodynamics of these compounds, revealing insights into their therapeutic potential.
Q & A
Basic: What are the key considerations for synthesizing and characterizing this compound?
Methodological Answer:
Synthesis typically involves multi-step halogenation and hydroxylation reactions. For example, fluorinated pyridine derivatives can be prepared via nucleophilic aromatic substitution using KF or CsF in polar aprotic solvents (e.g., DMSO) . Post-synthesis, characterization requires a combination of:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm regioselectivity of fluorine substitution and diol formation.
- X-ray crystallography (using SHELX programs ) to resolve stereochemical ambiguities, particularly for the ethane-1,1-diol moiety.
- Mass spectrometry (ESI-MS) to verify molecular weight and detect potential byproducts (e.g., incomplete fluorination) .
Basic: How do the fluorine substituents influence the compound’s physicochemical properties?
Methodological Answer:
The trifluoroethyl and 2-fluoropyridinyl groups enhance:
- Lipophilicity (logP), improving membrane permeability (measured via HPLC retention times) .
- Metabolic stability by resisting oxidative degradation (assessed via microsomal stability assays) .
- Electron-withdrawing effects , altering pKa of the diol hydroxyl groups (determined via potentiometric titration) .
Fluorine’s inductive effects can also reduce basicity of the pyridine nitrogen, impacting hydrogen-bonding interactions in target binding .
Advanced: How can researchers optimize reaction yields while minimizing byproducts in the diol formation step?
Methodological Answer:
Critical parameters include:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions like over-oxidation (e.g., using Dess-Martin periodinane ).
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity in fluoropyridine synthesis .
- Solvent polarity : Anhydrous dichloromethane minimizes hydrolysis of intermediates, while hexane/chloroform mixtures improve recrystallization purity .
Yield optimization should be validated via HPLC with UV detection at 254 nm to quantify byproducts (e.g., dehalogenated analogs) .
Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:
- Variable-temperature NMR to detect conformational flexibility in solution.
- DFT calculations (e.g., Gaussian 16) to compare optimized gas-phase structures with crystallographic data .
- Hydrogen-bonding analysis in crystal structures (via Mercury software) to identify intermolecular interactions that may stabilize atypical conformations .
Advanced: What computational approaches predict the compound’s interaction with biological targets (e.g., PARP inhibitors)?
Methodological Answer:
- Molecular docking (AutoDock Vina): Use crystal structure data (e.g., PDB ID 3L2M) to model binding to PARP’s NAD⁺-binding domain. Prioritize poses where the trifluoroethyl group occupies hydrophobic subpockets .
- MD simulations (GROMACS): Assess stability of hydrogen bonds between the diol hydroxyls and catalytic residues (e.g., Ser904) over 100-ns trajectories.
- Free-energy perturbation (FEP) to quantify the impact of fluorine substitution on binding affinity compared to non-fluorinated analogs .
Advanced: How to design assays for evaluating the compound’s stability under physiological conditions?
Methodological Answer:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via LC-MS. The diol group may undergo acid-catalyzed dehydration .
- Plasma stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and analyze supernatant for intact compound .
- Photostability : Expose to UV light (300–400 nm) in a photoreactor and quantify degradation products using chiral HPLC .
Advanced: What strategies validate the compound’s role as a chiral building block in asymmetric synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
